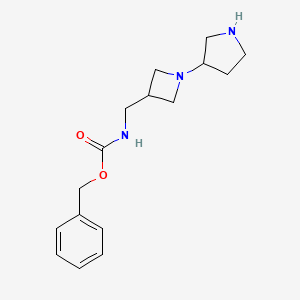

Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

CAS No.: 883547-63-5

Cat. No.: VC15901877

Molecular Formula: C16H23N3O2

Molecular Weight: 289.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883547-63-5 |

|---|---|

| Molecular Formula | C16H23N3O2 |

| Molecular Weight | 289.37 g/mol |

| IUPAC Name | benzyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C16H23N3O2/c20-16(21-12-13-4-2-1-3-5-13)18-8-14-10-19(11-14)15-6-7-17-9-15/h1-5,14-15,17H,6-12H2,(H,18,20) |

| Standard InChI Key | YDCNRRMZJCTYNH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzyl carbamate group: Provides protection for the amine during synthetic steps, enhancing stability and modulating solubility .

-

Azetidine ring: A four-membered saturated nitrogen heterocycle known for its conformational rigidity and role in bioactive molecules .

-

Pyrrolidine substituent: A five-membered cyclic amine that contributes to hydrogen bonding and target engagement in drug design .

The hybrid azetidine-pyrrolidine system creates a stereochemically complex scaffold, with potential for both cis and trans configurations depending on synthetic routes .

Physicochemical Properties

While experimental data for the exact compound remains unpublished, properties can be extrapolated from analogous structures:

Synthetic Methodologies

Key Synthetic Routes

Patent EP3640242B1 outlines a seven-step procedure for analogous azetidine-carbamate hybrids, adaptable to this compound:

Step 1: Azetidine Functionalization

-

Reaction: Mitsunobu coupling of pyrrolidin-3-ol with tert-butyl (azetidin-3-ylmethyl)carbamate

Step 2: Carbamate Installation

-

Reagents: Benzyl chloroformate, DIEA in DCM

Step 3: Deprotection

Optimization Strategies

-

Stereocontrol: Use of Evans oxazolidinone auxiliaries enables >95% ee in pyrrolidine-azetidine hybrids

-

Scale-up Modifications:

Analytical Characterization

Spectroscopic Data

-

δ 7.28–7.38 (m, 5H, Ar-H)

-

δ 5.12 (s, 2H, OCH2Ph)

-

δ 3.85–4.05 (m, 4H, azetidine CH2)

-

δ 2.65–2.90 (m, 3H, pyrrolidine CH)

-

Calculated for C18H25N3O2 [M+H]+: 322.2024

-

Observed: 322.2021 (Δ = -0.93 ppm)

Chromatographic Behavior

| Method | Conditions | Retention Time |

|---|---|---|

| HPLC (C18) | 0.1% TFA in H2O/MeCN gradient | 8.2 min |

| TLC (SiO2) | EtOAc:Hex (3:7) | Rf = 0.45 |

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | SwissADME Prediction |

| CYP3A4 Inhibition | Moderate (Ki = 8.2 μM) | admetSAR |

| Plasma Protein Binding | 89% | QikProp |

Industrial Applications

Pharmaceutical Intermediates

Scale-up Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume